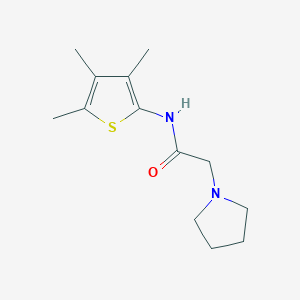![molecular formula C14H22N2O2S B7586409 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)
1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MeOPP has been shown to have an affinity for serotonin receptors, making it a promising candidate for the treatment of various neurological disorders. In
Applications De Recherche Scientifique
1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a promising candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Mécanisme D'action
1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, modulating the activity of serotonin in the brain. It has also been shown to increase the release of dopamine and norepinephrine, further contributing to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase neurogenesis in the hippocampus, improve cognitive function, and reduce anxiety-like behaviors in animal models. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound also has a high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various neurological disorders.
However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may be influenced by factors such as dose and route of administration. Additionally, this compound has not been extensively studied in human subjects, and its safety profile is not well established.
Orientations Futures
There are several future directions for research on 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine. One area of interest is the development of more selective compounds that target specific serotonin receptors. This could lead to the development of more effective treatments for various neurological disorders.
Another area of interest is the study of this compound in human subjects. Clinical trials could provide valuable information on the safety and efficacy of this compound as a potential therapeutic agent.
Finally, there is also potential for the use of this compound in combination with other drugs or therapies. For example, this compound could be used in conjunction with cognitive behavioral therapy for the treatment of depression and anxiety.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its affinity for serotonin receptors makes it a promising candidate for the treatment of various neurological disorders. While there are still many unanswered questions about its mechanism of action and safety profile, this compound has the potential to be a valuable tool for the study and treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine involves the reaction of 3-methylphenethylamine with methanesulfonyl chloride to form 1-[1-(3-Methylphenyl)ethyl]-methanesulfonamide. This intermediate is then reacted with piperazine to obtain this compound. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
1-[1-(3-methylphenyl)ethyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-12-5-4-6-14(11-12)13(2)15-7-9-16(10-8-15)19(3,17)18/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRPGZZRILUVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
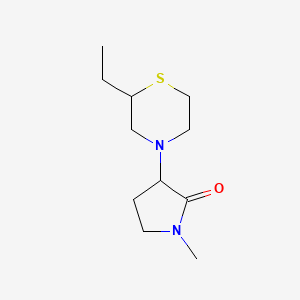

![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
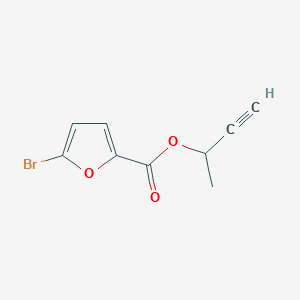
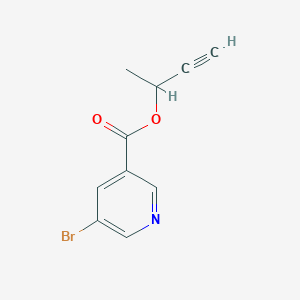
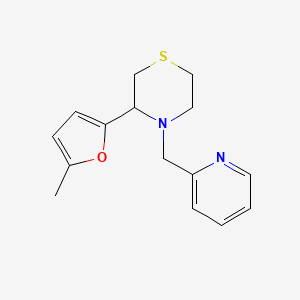
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)
